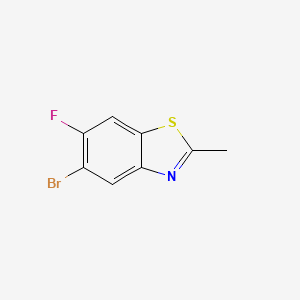

5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

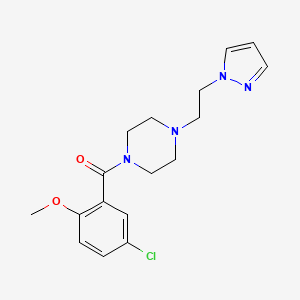

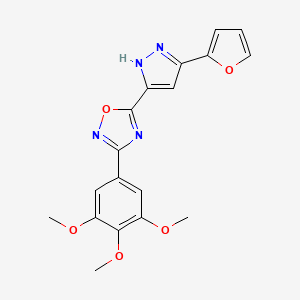

5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H5BrFNS. It has a molecular weight of 246.1 . This compound is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole consists of a benzothiazole core, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The molecule is substituted at the 5th position with a bromine atom, at the 6th position with a fluorine atom, and at the 2nd position with a methyl group .Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole, are involved in various chemical reactions. For instance, they can undergo catalytic protodeboronation, a radical approach that involves the removal of a boron group . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole is a solid or liquid at room temperature. It should be stored in a dry place .科学的研究の応用

Antitumor Properties

Research has demonstrated the potential of fluorinated 2-(4-aminophenyl)benzothiazoles, related structurally to 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole, in exhibiting potent antitumor properties. These compounds have shown high cytotoxicity against certain cancer cell lines, including breast cancer, through mechanisms that include DNA damage, cell cycle arrest, and the induction of specific cytochrome P450 enzymes critical for their antitumor activity. Notably, their efficacy has been linked to the ability to form DNA adducts in sensitive tumor cells, indicating a specific mechanism of action that could be exploited for cancer treatment (Hutchinson et al., 2001); (Trapani et al., 2003).

Development of Novel Formulations

Further research has focused on the development of novel formulations to enhance the solubility and delivery of benzothiazole derivatives. For example, the use of apoferritin (AFt) as a drug delivery vehicle for 5‐fluoro‐2‐(3,4‐dimethoxyphenyl) benzothiazole (related to the compound of interest) highlights an innovative approach to overcoming the challenges of poor water solubility, thus potentially increasing the therapeutic window of such antitumor agents (Breen et al., 2019).

Bioactivation and Mechanism Studies

Investigations into the bioactivation of fluorinated benzothiazoles reveal insights into their metabolism and interaction with cellular macromolecules. These studies provide a deeper understanding of the compounds' selectivity and mechanism of action, particularly their interaction with cytochrome P450 enzymes and subsequent binding to DNA, which is crucial for their antiproliferative effect against cancer cells (Brantley et al., 2004).

Chemical Probes for pH Sensing

Beyond their antitumor potential, benzothiazole derivatives have also been explored as chemical probes for pH sensing, demonstrating their versatility in scientific research. For instance, a benzothiazole-based fluorescent and colorimetric pH probe has been developed for real-time pH sensing, which could have applications in monitoring physiological processes and disease states (Diana et al., 2020).

作用機序

Target of Action

It’s known that benzothiazole derivatives are often used in the preparation of various drug candidates .

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .

Result of Action

It’s known that benzothiazole derivatives are often used in the preparation of various drug candidates , suggesting that they may have diverse biological effects.

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling, a reaction that benzothiazole derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Benzothiazole derivatives, including 5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole, have shown promise in the development of novel antibiotics to control resistance problems. They have a wide range of biological activities and medicinal applications, making them of great interest for future research .

特性

IUPAC Name |

5-bromo-6-fluoro-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSZLMCYTFFBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-2-methyl-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

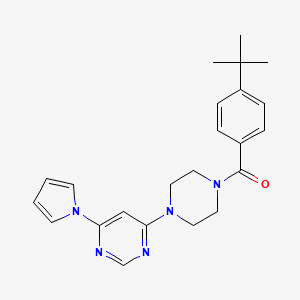

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2919483.png)

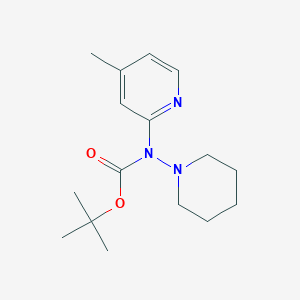

![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)

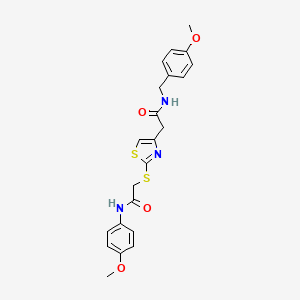

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)

![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)

![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)